molecular formula C15H16N4O5 B8395065 4-Nitrobenzyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4h)-carboxylate

4-Nitrobenzyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4h)-carboxylate

Cat. No. B8395065
M. Wt: 332.31 g/mol
InChI Key: YFUNNTKEYQOTKY-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

LiBH4 (640 mg) and MeOH (1.2 mL) was added to the THF (267 mL) solution of 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylic acid 2-ethyl ester 5-(4-nitrobenzyl) ester (10 g) under a nitrogen atmosphere at room temperature and stirred for 3 h at 40° C. Additional LiBH4 (523 mg) and MeOH (1.0 mL) was added to the solution and stirred for 1 h at 40° C. and 1 h at 50° C. The mixture was acidified with 3 mol/L HCl to pH 2 and stirred for 1 h at room temperature, then solid K2CO3 was added to the solution to adjust pH to 8. The insoluble material was filtered off and the filtrate was extracted with AcOEt. The organic layer was dried (K2CO3), and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (CHCl3/MeOH=49/1-19/1) to afford titled compound as pale yellow crystals (8.44 g, 95%).
Name
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
267 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
523 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].[N+:3]([C:6]1[CH:29]=[CH:28][C:9]([CH2:10][O:11][C:12]([N:14]2[CH2:19][CH2:18][N:17]3[N:20]=[C:21]([C:23](OCC)=[O:24])[CH:22]=[C:16]3[CH2:15]2)=[O:13])=[CH:8][CH:7]=1)([O-:5])=[O:4].Cl.C([O-])([O-])=O.[K+].[K+]>CO.C1COCC1>[N+:3]([C:6]1[CH:29]=[CH:28][C:9]([CH2:10][O:11][C:12]([N:14]2[CH2:19][CH2:18][N:17]3[N:20]=[C:21]([CH2:23][OH:24])[CH:22]=[C:16]3[CH2:15]2)=[O:13])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)N2CC=3N(CC2)N=C(C3)C(=O)OCC)C=C1
Name
Quantity
267 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
523 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h at 40° C. and 1 h at 50° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 1 h at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel column chromatography (CHCl3/MeOH=49/1-19/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)N2CC=3N(CC2)N=C(C3)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.44 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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